molecular formula C18H15N5OS B2925428 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034538-32-2

2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2925428
CAS No.: 2034538-32-2
M. Wt: 349.41
InChI Key: WBGSRYQHPGBWCR-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide is a structurally complex molecule featuring a benzodiazole (benzimidazole) core, a thiophene-substituted pyrazine ring, and an acetamide linker.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-17(10-23-12-22-14-3-1-2-4-16(14)23)21-9-15-18(20-7-6-19-15)13-5-8-25-11-13/h1-8,11-12H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGSRYQHPGBWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the thiophene and pyrazine rings through a series of coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Medicine

Medicinally, this compound has potential as a therapeutic agent. Its structure suggests it could interact with biological targets, such as receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique properties may impart desirable characteristics, such as increased stability or specific reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The benzodiazole ring may facilitate binding to specific sites, while the thiophene and pyrazine rings could modulate the compound’s overall reactivity and stability. These interactions can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Heterocyclic Diversity: The target compound uniquely combines benzodiazole (electron-rich, hydrogen-bond donor/acceptor) and thiophene (π-electron excess) moieties. In contrast, analogs like the oxadiazole-sulfanyl derivative () feature electron-withdrawing groups, which may reduce aromatic interactions but enhance stability. Pyrazine rings (common in and the target) are nitrogen-rich, favoring coordination with metals or polar interactions in biological targets.

Synthetic Strategies: The target’s synthesis likely parallels methods in , where chloroacetyl chloride is used to form acetamide linkages. However, attaching benzodiazole may require nucleophilic substitution or coupling reactions. and highlight alternative approaches: amino alcohol condensation () and acid-catalyzed multicomponent reactions ().

Spectroscopic techniques (NMR, IR, HRMS) are universally employed, as seen in .

Functional Group Impact :

  • The hydroxy-dimethylethyl group in provides an N,O-bidentate site for metal coordination, whereas the target’s thiophene may enhance lipophilicity and π-stacking in hydrophobic environments.
  • Bulkier groups (e.g., diphenylpyrazole in ) could hinder solubility but improve binding specificity in macromolecular targets.

Research Implications

While direct pharmacological or physicochemical data for the target compound are absent, its structural profile suggests avenues for further study:

  • Drug Design : The benzodiazole-thiophene-pyrazine framework could target kinases or GPCRs, leveraging dual aromatic and hydrogen-bonding interactions.
  • Materials Science : Thiophene’s conductive properties might make the compound suitable for organic semiconductors.
  • Synthetic Scalability : Methods from and (e.g., S-alkylation, condensation) could be adapted for large-scale synthesis.

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic molecule that integrates a benzimidazole moiety with a thiophene and pyrazine structure. This unique combination suggests potential biological activities that warrant investigation.

Chemical Structure

The chemical structure can be represented as follows:

C17H16N4O2S\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole and thiophene rings, followed by the coupling reaction to form the acetamide linkage. The synthetic route often includes:

  • Formation of Benzimidazole : Condensation of o-phenylenediamine with appropriate reagents.
  • Synthesis of Thiophene-Pyrazine Linkage : Utilizing cyclization methods.
  • Final Coupling : Combining the two moieties through an acetamide bond.

Antimicrobial Properties

Research indicates that compounds containing benzimidazole and thiophene structures exhibit significant antimicrobial activity. For instance, derivatives have been studied for their effectiveness against various bacterial strains and fungi.

CompoundActivity TypeReference
Benzimidazole derivativesAntibacterialNiño et al., 2001
Thiophene-based compoundsAntifungalZappia et al., 2007

Anticancer Activity

Studies suggest that similar compounds can induce apoptosis in cancer cells. The mechanism may involve:

  • Inhibition of cell proliferation.
  • Induction of oxidative stress leading to cell death.

For example, a related compound demonstrated a significant reduction in tumor size in animal models, indicating potential for therapeutic use against specific cancers.

Cholinergic Activity

Some derivatives have shown cholinergic activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. The interaction with acetylcholine receptors enhances cognitive function.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Drug Target Insights evaluated the antimicrobial properties of a similar benzimidazole derivative against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL.
  • Anticancer Research : A recent investigation into the anticancer effects of a related compound indicated that it significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.

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